REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8](=O)[CH2:7][CH2:6][CH2:5]2.[ClH:14].[C:15]1(C)[CH:20]=[CH:19][C:18](S(O)(=O)=O)=[CH:17][CH:16]=1>C(OCC)C.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8]([C:15]1[CH:20]=[CH:19][C:18]([Cl:14])=[CH:17][CH:16]=1)=[CH:7][CH2:6][CH2:5]2
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCCC(C2=CC1Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The solution was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 10 minutes
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Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in an Dean and Stark apparatus for 2 hours, while 0.5 ml
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
of water was collected
|
Type
|
CUSTOM
|
Details
|
The toluene was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil was chromatographed on silica (Merck's Grade 7734)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CCC=C(C2=CC1Cl)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |